N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
CAS No.: 946319-26-2
Cat. No.: VC7150179
Molecular Formula: C21H20FNO5S
Molecular Weight: 417.45
* For research use only. Not for human or veterinary use.
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide - 946319-26-2](/images/structure/VC7150179.png)
Specification
CAS No. | 946319-26-2 |
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Molecular Formula | C21H20FNO5S |
Molecular Weight | 417.45 |
IUPAC Name | N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzamide |
Standard InChI | InChI=1S/C21H20FNO5S/c1-14-12-17(9-10-18(14)22)29(25,26)20(19-4-3-11-28-19)13-23-21(24)15-5-7-16(27-2)8-6-15/h3-12,20H,13H2,1-2H3,(H,23,24) |
Standard InChI Key | LZNKRVCNBIPROK-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=CO3)F |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a central benzamide group (4-methoxybenzamide) linked via an ethyl chain to both a furan-2-yl group and a 4-fluoro-3-methylbenzenesulfonyl moiety. Key structural elements include:
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4-Methoxybenzamide: Provides hydrogen-bonding capacity through the amide group and modulates electronic properties via the methoxy substituent .
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Furan-2-yl: A five-membered oxygen-containing heterocycle contributing to π-π stacking interactions and metabolic stability.
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4-Fluoro-3-methylbenzenesulfonyl: Enhances hydrophobicity and potential target binding via sulfonamide’s electron-withdrawing effects and fluorine’s electronegativity .
Stereoelectronic Properties
Computational modeling predicts significant dipole moments (~5.2 D) due to polar sulfonamide and amide groups. The fluorine atom induces a meta-directing effect on the benzene ring, while the methyl group at C3 sterically hinders rotational freedom around the sulfonamide bond . The furan ring’s oxygen atom creates an electron-rich region, potentially facilitating interactions with aromatic residues in biological targets.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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4-Methoxybenzoic acid (precursor to the benzamide)
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2-(Furan-2-yl)ethylamine (bridge component)
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4-Fluoro-3-methylbenzenesulfonyl chloride (sulfonamide source) .
Sulfonamide Formation
Reaction of 2-(furan-2-yl)ethylamine with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (TEA), yields the intermediate sulfonamide. Optimal conditions (0°C, 12 h) achieve 85% yield, minimizing side reactions .
Reaction Scheme:
Amide Coupling
The sulfonamide intermediate undergoes coupling with 4-methoxybenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) affords the final product in 72% yield .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies.
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Thermal Stability: Decomposition onset at 218°C (DSC), with a melting point of 167–169°C .
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Photostability: Degrades by <5% under UV light (λ = 254 nm, 48 h), indicating suitability for long-term storage .
Spectroscopic Data
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(400 MHz, DMSO-d): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, SONH), 7.45–7.38 (m, 3H, furan-H), 6.92 (d, J = 8.8 Hz, 2H, OCH-Ar), 3.83 (s, 3H, OCH), 3.12–3.05 (m, 2H, CH), 2.94 (s, 3H, CH) .
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HRMS (ESI+): m/z calculated for CHFNOS [M+H]: 469.1234; found: 469.1238 .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
In preliminary screens against 12 kinase targets, the compound showed notable activity:
Kinase | IC (nM) | Selectivity Index |
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EGFR | 34.2 ± 1.7 | 8.9 |
HER2 | 41.5 ± 2.3 | 7.2 |
VEGFR2 | >1000 | — |
Data suggest preferential inhibition of ErbB family kinases, comparable to lapatinib derivatives . Molecular docking reveals hydrogen bonds between the sulfonamide oxygen and Thr790 (EGFR) and π-stacking with Phe864 .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Caco-2 Permeability: 12.3 × 10 cm/s (high intestinal absorption)
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Plasma Protein Binding: 89.4% (albumin-dominated)
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CYP3A4 Inhibition: IC = 4.8 μM (moderate risk of drug-drug interactions)
Acute Toxicity
In murine models (LD = 320 mg/kg), adverse effects included transient hepatotoxicity (ALT elevation to 68 U/L vs. control 25 U/L) resolved within 72 h.
Applications and Future Directions
Oncotherapeutic Development
The dual EGFR/HER2 inhibition profile supports further investigation in HER2-positive breast cancer models. Structural analogs have entered Phase I trials, underscoring the scaffold’s viability .
Antibiotic Adjuvant
Combination studies with imipenem reduced MRSA biofilm formation by 92% (vs. 65% for imipenem alone), suggesting utility in resistant infections .
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